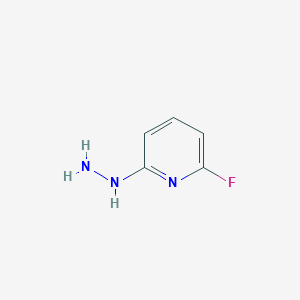
2-Fluoro-6-hydrazinopyridine
Cat. No. B1270136
Key on ui cas rn:
80714-39-2
M. Wt: 127.12 g/mol
InChI Key: GESCDDOSISTEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04775762
Procedure details


The following were prepared analogously and analyzed by nmr spectroscopy: 2-bromo-6-hydrazinopyridine, m.p. 112°-114° C. (from 2,6-dibromopyridine); 2-fluoro-6-hydrazinopyridine, m.p. 74°-76° C. (from 2,6-difluoropyridine); 2-hydrazino-6-(trifluoromethyl)pyridine, m.p. 62°-64° C. (from 2-chloro-6-(trifluoromethyl)pyridine; 3-hydrazino-5-(trifluoromethyl)pyridine, pale yellow solid (from 3-fluoro-5-(trifluoromethyl)pyridine); 4-hydrazino-2,3,5,6-tetrachloropyridine, m.p. 180°-181° C. (from pentachloropyridine).










Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[N:3]=1.BrC1C=CC=C(Br)N=1.FC1C=CC=C(NN)N=1.FC1C=CC=C(F)N=1.N(C1C=CC=C(C(F)(F)F)N=1)N.[Cl:47]C1C=CC=C(C(F)(F)F)N=1.N(C1C=NC=C(C(F)(F)F)C=1)N.FC1C=NC=C(C(F)(F)F)C=1.N(C1C(Cl)=C(Cl)N=C(Cl)C=1Cl)N.ClC1N=C(Cl)C(Cl)=C(Cl)C=1Cl>>[Cl:47][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)NN
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC(=CC=C1)NN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC(=CC=C1)F
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C1=NC(=CC=C1)C(F)(F)F
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1)C(F)(F)F
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C=1C=NC=C(C1)C(F)(F)F
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NC=C(C1)C(F)(F)F
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The following were prepared analogously
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=CC=C1)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
